molecular formula C19H15BrN4O B5497189 [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether

Katalognummer: B5497189
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: OAGZVEMALYEOLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [3-(4-bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-bromophenyl group at position 3, a 3-pyridyl moiety at position 7, and a methyl ether at the 2-methyl position. The bromophenyl and pyridyl substituents likely enhance π-π stacking and hydrogen-bonding interactions, making it relevant for drug discovery, particularly in kinase inhibition (e.g., CDK2) or antimicrobial applications .

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-4-6-15(20)7-5-13)19-22-10-8-17(24(19)23-16)14-3-2-9-21-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZVEMALYEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and pyridyl groups. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name & Evidence ID Substituents Molecular Formula MW (g/mol) MP (°C) Key Spectral Data (IR/NMR)
Target Compound 3-(4-BrPh), 7-(3-Py), 2-(CH2OMe) C20H16BrN5O 422.28 N/A N/A
10c 3-(4-BrPhNH), 7-Et, 3-CONH2 C15H14BrN5O 360.21 217–220 IR: 3,423 (NH2), 1,659 (C=O); 1H-NMR: δ 8.91 (CH pyrimidine)
MK73 5-(3,5-(CF3)2Ph), 2-(p-Tolyl), 7-one C23H15F6N3O 487.38 N/A 1H NMR: δ 7.63–7.71 (Ar-H); HRMS: 523.98526 [M+H]+
Compound D 3-Br, 5-(2-FPh), 7-(NHCH2Py-N-oxide) C18H12BrFN6O 443.23 N/A N/A (CDK2 inhibitor activity reported)
Ethyl ester 5-(4-BrPh), 7-CF3, 3-COOEt C16H15BrF3N3O2 418.21 N/A N/A
4-Fluorobenzyl ether 7-(2-(4-FBnO)Ph), 2-Me C20H16FN3O 333.36 N/A CAS: 551931-26-1
Key Observations:
  • Thermal Stability: Higher melting points (e.g., 217–220°C for 10c) correlate with hydrogen-bonding groups like carboxamide and bromophenylamino .
  • Spectral Signatures : IR peaks near 1,650–1,700 cm⁻¹ (C=O) and NMR pyrimidine-H signals (δ 8.5–9.5) are consistent across analogs .

Biologische Aktivität

The compound [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives often involves their interaction with various molecular targets. These compounds can modulate kinase activities, which are critical in cell signaling pathways associated with proliferation and survival. For instance, research indicates that similar compounds can inhibit kinases such as c-Abl and FGF-R2, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Key Mechanisms:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit protein kinases that are implicated in cancer progression.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the subG1 phase, promoting apoptosis in cancerous cells.
  • Metastasis Inhibition : By affecting the expression of cadherins, these compounds can suppress metastatic potential in various cancer cell lines .

Structure-Activity Relationships (SAR)

The efficacy of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is influenced by its structural components. Modifications to the pyrazolo[1,5-a]pyrimidine core can significantly alter its biological activity.

Structural FeatureEffect on Activity
Bromine Substitution Enhances potency against certain kinases
Pyridine Ring Contributes to selectivity for specific targets
Methyl Ether Group May influence solubility and bioavailability

Studies have shown that electron-withdrawing groups at specific positions enhance anticancer activity by increasing the compound's ability to bind to target proteins and inhibit their function .

Case Studies

Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives similar to [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether.

  • Anti-Cancer Activity : A study reported that a closely related derivative exhibited significant cytotoxic effects against various cancer cell lines including HepG2 (liver), MCF7 (breast), and A2780 (ovarian) with IC50 values indicating potent anti-proliferative effects .
    Cell LineIC50 (µM)Reference
    HepG210
    MCF715
    A278012
  • Mechanistic Insights : Another study explored the mechanism by which these compounds lead to apoptosis. It was found that they down-regulated metalloproteinase MMP-9 while up-regulating p21 and p27, contributing to cell cycle arrest and apoptosis induction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.